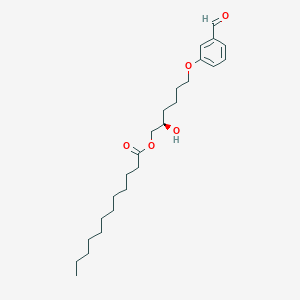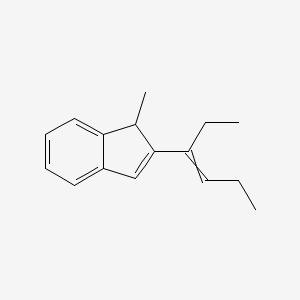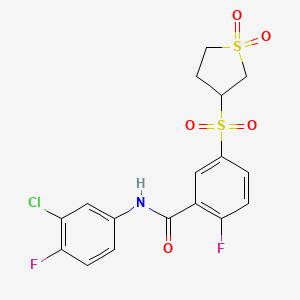![molecular formula C14H18O4 B12624379 3,6-Di-tert-butylfuro[3,2-b]furan-2,5-dione CAS No. 918413-54-4](/img/structure/B12624379.png)
3,6-Di-tert-butylfuro[3,2-b]furan-2,5-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,6-Di-tert-butylfuro[3,2-b]furan-2,5-dione is an organic compound belonging to the furan family It is characterized by a furan ring structure with two tert-butyl groups attached at the 3 and 6 positions
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Di-tert-butylfuro[3,2-b]furan-2,5-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3,6-di-tert-butyl-2,5-dihydroxyfuran with an oxidizing agent to form the desired furan-dione structure. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like trifluoroacetic acid to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors can also be explored to enhance the efficiency of the synthesis process. The purification of the final product is typically achieved through recrystallization or chromatographic techniques.
化学反応の分析
Types of Reactions
3,6-Di-tert-butylfuro[3,2-b]furan-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be employed to modify the furan ring structure.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the tert-butyl positions or the furan ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents at the tert-butyl positions or the furan ring.
科学的研究の応用
3,6-Di-tert-butylfuro[3,2-b]furan-2,5-dione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 3,6-Di-tert-butylfuro[3,2-b]furan-2,5-dione involves its interaction with molecular targets and pathways within biological systems. The compound’s furan ring structure allows it to engage in various biochemical interactions, potentially affecting cellular processes such as enzyme activity and signal transduction. The exact molecular targets and pathways involved depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
3,6-Di(furan-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione: A similar compound with a pyrrole ring structure.
3,6-Di(thiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione: Another related compound with thiophene rings.
Uniqueness
3,6-Di-tert-butylfuro[3,2-b]furan-2,5-dione is unique due to its tert-butyl groups, which provide steric hindrance and influence its reactivity and stability. This structural feature distinguishes it from other furan derivatives and contributes to its specific chemical and biological properties.
特性
CAS番号 |
918413-54-4 |
|---|---|
分子式 |
C14H18O4 |
分子量 |
250.29 g/mol |
IUPAC名 |
3,6-ditert-butylfuro[3,2-b]furan-2,5-dione |
InChI |
InChI=1S/C14H18O4/c1-13(2,3)7-9-10(18-11(7)15)8(12(16)17-9)14(4,5)6/h1-6H3 |
InChIキー |
XFMHVYBABRBJKL-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1=C2C(=C(C(=O)O2)C(C)(C)C)OC1=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![3-Methylsulfanyl-4-[4-(3-methylsulfanylquinolin-4-yl)selanylbut-2-ynylselanyl]quinoline](/img/structure/B12624326.png)

![Phenyl 3-[(benzenesulfonyl)amino]-2-hydroxybenzoate](/img/structure/B12624334.png)
![1-Butyl-3-[(2,6-dichlorophenyl)methyl]-2-methylpyridin-4(1H)-one](/img/structure/B12624336.png)
![N-(3-chlorophenyl)-2-[5-hydroxy-2-(N'-phenylcarbamimidamido)-4H-imidazol-4-yl]acetamide](/img/structure/B12624337.png)

![5-[5-(4-tert-Butylphenyl)-1,3,4-oxadiazol-2-yl]-2,4'-bipyridine](/img/structure/B12624354.png)
![(Azetidin-1-yl){4-hydroxy-5-[(3R)-3-hydroxy-3-(2-methylphenyl)propyl]-1,2-dimethyl-1H-benzimidazol-6-yl}methanone](/img/structure/B12624362.png)
![(5R)-1,7-Diazaspiro[4.6]undecan-6-one](/img/structure/B12624368.png)
![1-{4-[4-(Aminomethyl)-1,3-oxazol-2-yl]phenyl}piperidin-2-one](/img/structure/B12624370.png)

